6-Methyl-4-phenyl-4-thiochromanol
Description
6-Methyl-4-phenyl-4-thiochromanol is a sulfur-containing heterocyclic compound characterized by a thiochromanol backbone substituted with a methyl group at the 6-position and a phenyl group at the 4-position. The replacement of oxygen with sulfur in the chromanol ring distinguishes it from oxygen-based analogs, influencing electronic properties, solubility, and metabolic stability .
Properties
IUPAC Name |
6-methyl-4-phenyl-2,3-dihydrothiochromen-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-12-7-8-15-14(11-12)16(17,9-10-18-15)13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFKHHWURCSHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209920 | |
| Record name | 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzothiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439111-71-4 | |
| Record name | 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzothiopyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439111-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzothiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-4-thiochromanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-4-phenyl-2H-1-benzothiopyran-4-ol with suitable reagents to form the desired thiochromanol derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-4-thiochromanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiochromanol ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
6-Methyl-4-phenyl-4-thiochromanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-4-thiochromanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms involved .
Comparison with Similar Compounds
6-Methyl-4-phenylchromanol (CAS 209747-04-6)
- Molecular Formula : C₁₆H₁₆O₂ .
- Key Features: Contains a chromanol (oxygen-based) ring system. Used as a pharmaceutical analytical impurity, indicating its role in quality control for drug development .
- Sulfur substitution in 6-Methyl-4-phenyl-4-thiochromanol may reduce metabolic degradation rates due to sulfur’s lower electronegativity and larger atomic radius .
6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane (CAS 922139-25-1)
- Molecular Formula: C₁₈H₁₇NO₂S .
- Key Features: Features a thiochromane backbone with a [(4-methylbenzoyl)oxy]imino substituent.
- Comparison: The additional benzoyloxyimino group increases molecular complexity and steric hindrance, likely altering binding affinity in biological systems compared to this compound. The nitrogen and ester functionalities in this compound expand its chemical versatility, unlike the simpler hydroxyl group in the target compound .
Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0)
- Molecular Formula : C₂₄H₂₆N₂OS·HCl .
- Key Features :
- Comparison: While structurally distinct from this compound, both compounds emphasize the pharmacological significance of sulfur in modulating bioactivity. Thiophene fentanyl’s opioid activity suggests sulfur’s role in enhancing lipophilicity and blood-brain barrier penetration, a property that may extend to other sulfur-containing analogs .
Data Table: Comparative Analysis
Key Research Findings
Thiochromanol derivatives may exhibit slower oxidative metabolism compared to oxygenated analogs, as seen in sulfur-containing pharmaceuticals .
Functional Group Complexity: The benzoyloxyimino group in CAS 922139-25-1 introduces steric and electronic effects that could influence receptor binding or catalytic activity, a feature absent in simpler thiochromanol derivatives .
Toxicological Considerations :
- Sulfur-containing compounds like thiophene fentanyl highlight the need for rigorous toxicological profiling, as unstudied analogs may pose unforeseen risks .
Biological Activity
6-Methyl-4-phenyl-4-thiochromanol is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the thiochromanol class, which is characterized by a sulfur atom in the chromanol structure, potentially influencing its pharmacological properties. The compound is synthesized through various chemical reactions and has been studied for its effects on different biological systems.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a thiochroman ring, which may contribute to its unique biological activity. The presence of the methyl and phenyl groups can enhance lipophilicity, potentially affecting absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 272.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 439111-71-4 |
The mechanism of action of this compound involves interaction with various biological targets, including enzymes and receptors. The thiochromanol scaffold may exhibit antioxidant properties, modulating oxidative stress pathways in cells. Additionally, compounds with similar structures have been noted for their anti-inflammatory and anticancer activities, suggesting potential therapeutic applications.
Case Studies and Research Findings
- Antioxidant Activity : Research has indicated that thiochromanol derivatives can scavenge free radicals effectively. A study demonstrated that compounds in this class exhibited significant antioxidant activity, which may protect cells from oxidative damage .
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
- Anticancer Potential : Preliminary investigations revealed that this compound could induce apoptosis in cancer cell lines. The mechanisms involved may include the modulation of signaling pathways associated with cell survival and proliferation .
Table 2: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cell lines |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Michael Addition Reactions : This involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
- Cyclization Reactions : These are crucial for forming the thiochroman core structure.
- Functional Group Modifications : Subsequent reactions can introduce or modify functional groups to enhance biological activity.
Table 3: Synthetic Pathways for Thiochromanol Derivatives
| Reaction Type | Description |
|---|---|
| Michael Addition | Formation of thiochroman via nucleophilic attack on unsaturated carbonyls |
| Cyclization | Closure of the ring structure to form thiochroman |
| Functionalization | Modifying existing groups to improve efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
